Desethyl Azilsartan Medoxomil is an active metabolite of Azilsartan Medoxomil, a medication primarily used for the treatment of hypertension. Azilsartan Medoxomil itself is a prodrug that is converted in the body to its active form, Azilsartan, which functions as an angiotensin II receptor blocker. This compound is known to lower blood pressure and reduce the risk of cardiovascular events such as heart attacks and strokes. It has been approved for clinical use since 2011 and is categorized under antihypertensive agents, specifically targeting the angiotensin II receptor type 1 (AT1) .
Desethyl Azilsartan Medoxomil can be classified as a small molecule and falls under the therapeutic category of angiotensin II receptor antagonists. It is derived from Azilsartan Medoxomil through hydrolysis, which removes the ethyl group from the compound . The chemical structure of Desethyl Azilsartan Medoxomil contributes to its pharmacological properties, allowing it to effectively interact with the AT1 receptor.
The synthesis of Desethyl Azilsartan Medoxomil involves the hydrolysis of Azilsartan Medoxomil. This process can be achieved through either acidic or basic conditions to facilitate the removal of the ethyl group. The synthetic route typically includes:
An improved process for synthesizing Azilsartan Medoxomil has been patented, which emphasizes reducing impurities, particularly the desethyl impurity, during production .
Desethyl Azilsartan Medoxomil has a molecular formula of and a molecular weight of approximately 402.4 g/mol. Its structure features a biphenyl moiety linked to a benzimidazole ring system, which is characteristic of angiotensin II receptor blockers. The compound does not contain any chiral centers, simplifying its synthesis and characterization .
Desethyl Azilsartan Medoxomil can participate in various chemical reactions:
The major reactions typically involve controlling environmental conditions to maintain yield and purity.
Desethyl Azilsartan Medoxomil functions by selectively binding to the AT1 receptor, inhibiting the effects of angiotensin II, which include vasoconstriction and aldosterone secretion. This action leads to vasodilation and decreased blood pressure. The compound exhibits a high affinity for the AT1 receptor, contributing to its effectiveness as an antihypertensive agent . Studies have shown that Desethyl Azilsartan dissociates from the AT1 receptor more slowly than other similar compounds, resulting in a prolonged duration of action .
Desethyl Azilsartan Medoxomil is characterized by its crystalline form, being practically insoluble in water but freely soluble in organic solvents such as methanol and dimethyl sulfoxide. Its stability under various conditions has been evaluated through stress testing at different temperatures and humidity levels . Key physical properties include:
Desethyl Azilsartan Medoxomil is primarily used in research related to hypertension management due to its role as an active metabolite of Azilsartan Medoxomil. Its mechanism of action makes it valuable for studying cardiovascular health, particularly in understanding how angiotensin II impacts blood pressure regulation and vascular function. Additionally, its synthesis methods are explored for improving pharmaceutical formulations that require high purity levels .
Desethyl Azilsartan Medoxomil is a critical intermediate formed during the hydrolytic activation of the antihypertensive prodrug Azilsartan Medoxomil. The activation involves enzymatic or chemical hydrolysis of the ethyl ester group at the benzimidazole ring (C2 position), which liberates the active metabolite azilsartan. This process occurs through nucleophilic attack by water molecules or esterases on the carbonyl carbon, leading to cleavage of the ethoxy group (–OC₂H₅) and formation of the carboxylic acid derivative. Studies confirm that the reaction proceeds via a tetrahedral intermediate under both physiological conditions (pH 7.4, 37°C) and industrial alkaline hydrolysis (pH 10–12) [3] [6]. The efficiency of this deethylation directly impacts the yield and purity of Desethyl Azilsartan Medoxomil.
Table 1: Hydrolysis Conditions for Ethyl Group Removal
Method | Conditions | Reaction Time | Yield (%) |
---|---|---|---|
Alkaline Hydrolysis | 0.1M NaOH, 25°C | 2 hours | 85–90 |
Enzymatic Hydrolysis | Porcine liver esterase, pH 7.4 buffer | 6 hours | 70–75 |
Catalyzed Hydrolysis | 5 mol% H₂SO₄, reflux | 1 hour | 88 |
Acid or base catalysts accelerate ethyl group removal by polarizing the carbonyl group, making it more susceptible to nucleophilic attack. Sulfuric acid (H₂SO₄) and potassium carbonate (K₂CO₃) are commonly used to generate nucleophilic hydroxide ions or activate water molecules. For example, acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity, while base catalysis deprotonates water to increase nucleophile concentration. Transition-state modeling shows that acid-catalyzed hydrolysis reduces the activation energy by 15–20 kcal/mol compared to uncatalyzed reactions. Metal ions (e.g., Ca²⁺) further enhance reaction rates by stabilizing the oxyanion intermediate [1] [5].
Biphasic solvent systems enable precise control over hydrolysis kinetics and byproduct formation. Optimal mixtures include:
Scaling hydrolysis reactions introduces three primary challenges:
Major byproducts include:
Table 2: Byproduct Profiles Under Different Conditions
Condition | Primary Byproduct | Concentration (%) | Control Strategy |
---|---|---|---|
pH <2 | Oxadiazole acid | 5–10 | pH monitoring |
Temperature >40°C | Desethyl dimer | 3–8 | Cooling jackets |
Aqueous DMSO | Medoxomil ester hydrolyzate | 2–4 | THF/water co-solvent |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4